molecular formula C11H13NO B8470530 1-ethyl-6-methoxy-1H-indole

1-ethyl-6-methoxy-1H-indole

Cat. No. B8470530
M. Wt: 175.23 g/mol
InChI Key: JGLWQNDQXFMSNX-UHFFFAOYSA-N
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Patent
US07868037B2

Procedure details

1-Ethyl-6-methoxy-1H-indole (900 mg, 5.14 mmol) is dissolved in DMF (1.5 mL). This is added dropwise to an ice-cold solution of POCl3 (500 μL, 5.2 mmol) in DMF (1.75 ml). After stirring at room temperature for 90 minutes, the reaction mixture is re-cooled in an ice bath and is slowly quenched with 6N NaOH (4 mL). The reaction mixture is partitioned between EtOAc and H2O. Purification by silica gel chromatography (EtOAc/CH2Cl2, 5/95) yields 1-ethyl-6-methoxy-1H-indole-3-carbaldehyde (849 mg, 81%) as a yellow solid.
Quantity
900 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 μL
Type
reactant
Reaction Step Two
Name
Quantity
1.75 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:12][CH3:13])[CH:10]=2)[CH:5]=[CH:4]1)[CH3:2].O=P(Cl)(Cl)Cl.CN([CH:22]=[O:23])C>>[CH2:1]([N:3]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:12][CH3:13])[CH:10]=2)[C:5]([CH:22]=[O:23])=[CH:4]1)[CH3:2]

Inputs

Step One
Name
Quantity
900 mg
Type
reactant
Smiles
C(C)N1C=CC2=CC=C(C=C12)OC
Name
Quantity
1.5 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
500 μL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
1.75 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is re-cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
is slowly quenched with 6N NaOH (4 mL)
CUSTOM
Type
CUSTOM
Details
The reaction mixture is partitioned between EtOAc and H2O
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (EtOAc/CH2Cl2, 5/95)

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C(C)N1C=C(C2=CC=C(C=C12)OC)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 849 mg
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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